Chloromethyl 2,2,3,3-tetrafluoropropyl ether

Halogen-exchange fluorination Sevoflurane synthesis Fluorinated building blocks

Chloromethyl 2,2,3,3-tetrafluoropropyl ether (IUPAC: 3-(chloromethoxy)-1,1,2,2-tetrafluoropropane) is a halogenated fluoroalkyl ether with the molecular formula C₄H₅ClF₄O and a molecular weight of 180.53 g·mol⁻¹. This compound is classified as a fluorinated building block and is supplied at purities typically ranging from 95% to 98%.

Molecular Formula C4H5ClF4O
Molecular Weight 180.53 g/mol
CAS No. 848337-76-8
Cat. No. B1426109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl 2,2,3,3-tetrafluoropropyl ether
CAS848337-76-8
Molecular FormulaC4H5ClF4O
Molecular Weight180.53 g/mol
Structural Identifiers
SMILESC(C(C(F)F)(F)F)OCCl
InChIInChI=1S/C4H5ClF4O/c5-2-10-1-4(8,9)3(6)7/h3H,1-2H2
InChIKeyWVPQZFXLWNFEPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloromethyl 2,2,3,3-tetrafluoropropyl ether (CAS 848337-76-8): Core Identity and Procurement Baseline


Chloromethyl 2,2,3,3-tetrafluoropropyl ether (IUPAC: 3-(chloromethoxy)-1,1,2,2-tetrafluoropropane) is a halogenated fluoroalkyl ether with the molecular formula C₄H₅ClF₄O and a molecular weight of 180.53 g·mol⁻¹ [1]. This compound is classified as a fluorinated building block and is supplied at purities typically ranging from 95% to 98% . It belongs to a class of chloromethyl fluoroalkyl ethers that serve as key intermediates in the synthesis of fluorinated inhalation anesthetics via halogen-exchange (halex) fluorination [2]. Its structural motif—a chloromethyl group adjacent to an ether oxygen and coupled to a partially fluorinated propyl chain—positions it as a congener to the well-characterized sevoflurane intermediate sevochlorane (chloromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether, CAS 26103-07-1), but with a distinctly lower degree of fluorination on the propyl moiety.

Why Chloromethyl 2,2,3,3-tetrafluoropropyl ether Cannot Be Replaced by a Close Structural Analog Without Experimental Validation


Generic substitution among chloromethyl fluoroalkyl ethers is precluded by the dramatic impact that subtle changes in fluorination pattern and alkyl chain architecture exert on both chemical reactivity and biological outcome. Systematic SAR studies on halogenated methyl propyl ethers revealed that among a library of 26 fluorohalogenated analogs, the vast majority were either convulsant or caused marked respiratory depression; only 2,2,3,3-tetrafluoropropyl methyl ether demonstrated clean anesthetic activity without side effects, yet was predictably flammable at clinical concentrations [1]. The introduction of a chloromethyl group in place of a methyl group fundamentally alters the compound's role—converting a putative end-product into a reactive synthetic intermediate capable of further halex fluorination. In the analogous hexafluoroisopropyl series, sevochlorane (CAS 26103-07-1) is a well-established precursor to sevoflurane, and its fluorination rate, yield, and by-product profile are highly dependent on the specific alkyl fluorination pattern and the choice of fluoride source [2]. Therefore, substituting the 2,2,3,3-tetrafluoropropyl scaffold with its 1,1,1,3,3,3-hexafluoroisopropyl counterpart, or replacing the chloromethyl handle with a methyl group, would yield a compound with entirely different physicochemical properties, reactivity, and application space.

Chloromethyl 2,2,3,3-tetrafluoropropyl ether: Quantitative Differentiation Against Closest Analogs


Fluorine Content and Degree of Chloromethyl Activation: Reactivity Comparison with Sevochlorane

Chloromethyl 2,2,3,3-tetrafluoropropyl ether possesses 4 fluorine atoms on the propyl chain compared to 6 fluorine atoms in sevochlorane (chloromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether, CAS 26103-07-1) . This difference in fluorination degree reduces the electron-withdrawing character of the alkyl moiety, which in principle modulates the electrophilicity of the chloromethyl carbon and consequently the kinetics of nucleophilic fluorination. The molecular weight difference (180.53 vs 216.51 g·mol⁻¹) also translates to a 16.6% lower mass per mole of reactive chloride, which affects stoichiometric calculations in process chemistry. The calculated LogP for the target compound is 2.10, indicating lower lipophilicity compared to the hexafluoroisopropyl analog (sevochlorane measured density: 1.488 g·cm⁻³, boiling point: 77–78 °C ), suggesting differential phase-transfer and solvent-partitioning behavior during halex reactions.

Halogen-exchange fluorination Sevoflurane synthesis Fluorinated building blocks Chloromethyl ether reactivity

Chloromethyl vs. Methyl Terminal Group: Impact on In Vivo Pharmacological Profile

The pharmacological profile of the 2,2,3,3-tetrafluoropropyl scaffold is exquisitely sensitive to the terminal ether substituent. In a systematic in vivo screen of fluorohalogenated methyl propyl ethers in mice, 2,2,3,3-tetrafluoropropyl methyl ether (possessing a terminal –OCH₃) was the only compound among 26 tested that produced good anesthesia without side effects [1]. In contrast, when the terminal group is a chloromethyl moiety (–OCH₂Cl), as in the target compound, the molecule ceases to be an end-product anesthetic and instead functions as a synthetic intermediate. This transformation is underscored by the patent literature: chloromethyl 2,2,3,3-tetrafluoropropyl ether has been explicitly cited as a chloroether intermediate (compound II) in the synthesis pathway toward difluoromethyl-2,2,3,3-tetrafluoropropyl ether, a nonflammable anesthetic candidate with a safety margin (LC/A0) of 6.5 upon inhalation [2]. The structural isomer CF₃–O–CH₂CF₂CHF₂, differing only in ether connectivity, was reported as a highly lethal convulsant at 0.5 vol% in mice [2], demonstrating that isomeric variation alone can switch the biological outcome from safe anesthesia to acute toxicity.

Inhalation anesthetic screening Fluorinated methyl propyl ethers Convulsant activity Respiratory depression

Supplier Purity and Availability Profile: Procurement-Ready Specifications

Chloromethyl 2,2,3,3-tetrafluoropropyl ether is commercially available from multiple specialty fluorochemical suppliers with defined purity grades. NeoFluoride Chemical (Changzhou) supplies the compound at 97% purity under catalog number NF-0372 [1]. Fluoropharm lists the compound as a fluorinated pharmaceutical intermediate at 97% purity (catalog XFH0511, MDL MFCD16620591) [2]. AKSci offers it at ≥95% purity with long-term storage recommendation at cool, dry conditions . In comparison, its hexafluoroisopropyl analog (sevochlorane) is available at 97% purity from Alfa Chemistry , and the methyl ether analog (2,2,3,3-tetrafluoropropyl methyl ether) is available from Apollo Scientific [3]. The target compound thus occupies a distinct procurement niche: it is less widely distributed than sevochlorane (which benefits from established sevoflurane supply chains), but is available from multiple independent suppliers with minimum purity specifications suitable for research and development-scale synthesis.

Commercial availability Purity specification Bulk supply Fluorinated intermediate procurement

Flammability and Safety Profile of the Tetrafluoropropyl Scaffold: A Class-Level Caution for Handling

The 2,2,3,3-tetrafluoropropyl ether scaffold carries an intrinsic flammability risk that has been quantitatively documented for its close analogs. 2,2,3,3-Tetrafluoropropyl methyl ether was found to exhibit good anesthetic properties but was projected to be flammable at clinical concentrations [1]. In contrast, difluoromethyl-2,2,3,3-tetrafluoropropyl ether—the fluorinated product derived from the target chloromethyl intermediate—is reported to be nonflammable in air and non-explosive in oxygen or nitrous oxide, with lower flammability limits (LFL) of 7.9 vol% in oxygen and 9.7 vol% in nitrous oxide [2]. This class-level evidence indicates that the chloromethyl precursor is likely to retain some degree of flammability due to its higher hydrogen content (5 hydrogen atoms vs. fewer in fully halogenated analogs), necessitating appropriate storage and handling precautions. Suppliers consistently recommend storage in cool, dry conditions , and laboratory handling guidelines specify full personal protective equipment including protective eyewear, protective clothing, masks, and gloves, with glove box operation recommended when toxic or irritating substances may be generated [3].

Fluorinated ether flammability Inhalation anesthetic safety Lower flammability limit Laboratory safety

NMR Spectroscopic Fingerprint: Identity Confirmation and Purity Assessment by ¹H NMR

A published ¹H NMR spectrum is available for chloromethyl 2,2,3,3-tetrafluoropropyl ether in acetone-d₆, recorded in the Wiley KnowItAll NMR Spectral Library [1]. This spectrum provides a verifiable spectroscopic fingerprint for identity confirmation and purity assessment. In the related patent literature, the ¹H NMR spectrum of the chloroether intermediate (compound II—the target compound) in the difluoromethyl-2,2,3,3-tetrafluoropropyl ether synthesis pathway was reported with detailed coupling analysis: (1) a pair of doublets centered at 6.21 ppm for the methyl proton (CH₂Cl) coupled to non-equivalent methyl fluorines with coupling constants of 69–70 and 70–71 Hz, (2) an apparent triplet centered at 5.96 ppm for the propyl proton adjacent to oxygen coupled to two vicinal fluorines (J = 7–8 Hz), and (3) a triplet of triplets centered at 5.87 ppm for the other propyl hydrogen coupled to two geminal fluorines (J = 52 Hz) and two vicinal fluorines (J = 5 Hz) [2]. This level of spectral resolution permits unambiguous structural confirmation and differentiation from isomeric chloromethyl fluoroalkyl ethers that may arise as synthetic impurities.

NMR characterization Fluorinated ether identity Quality control Spectroscopic benchmark

Optimal Use Cases for Chloromethyl 2,2,3,3-tetrafluoropropyl ether Based on Quantitative Differentiation Evidence


Synthesis of Fluorinated Inhalation Anesthetic Candidates via Halogen-Exchange Fluorination

Chloromethyl 2,2,3,3-tetrafluoropropyl ether is positioned as a chloroether intermediate (compound II) in the patented synthetic pathway toward difluoromethyl-2,2,3,3-tetrafluoropropyl ether, a nonflammable anesthetic candidate with a demonstrated safety margin (LC/A0) of 6.5 upon inhalation [1]. The chloromethyl group serves as the reactive handle for nucleophilic fluorination using BrF₃ or KF-based reagent systems [1]. This application directly leverages the structural differentiation established in Section 3: the target compound's lower fluorine content (4F vs. 6F in sevochlorane) and the resulting modulated electrophilicity of the chloromethyl carbon dictate the choice of fluorinating agent and reaction conditions. Research groups developing novel fluorinated ether anesthetics or studying structure-activity relationships in halogenated ether pharmacology should prioritize this intermediate when the tetrafluoropropyl scaffold—rather than the hexafluoroisopropyl scaffold—is the desired pharmacophore framework.

Fluorinated Building Block for Medicinal Chemistry and Chemical Biology Probe Synthesis

The compound's classification as a fluorinated pharmaceutical intermediate [1] and its listing among fluorinated building blocks [2] support its use in medicinal chemistry campaigns that require the introduction of a 2,2,3,3-tetrafluoropropoxy motif. The chloromethyl handle permits derivatization through nucleophilic displacement (e.g., with amines, thiols, or alkoxides) or through conversion to the fluoromethyl analog for metabolic stability enhancement [3]. The multi-supplier availability at 95–98% purity [4] and the accessible ¹H NMR reference spectrum for incoming QC [5] reduce barriers to adoption. Procuring scientists should select this compound over the methyl ether analog when the synthetic plan requires a reactive leaving group (Cl) rather than a terminal methyl group, and over the hexafluoroisopropyl analog when the partially fluorinated propyl chain is desired for its distinct lipophilicity (LogP 2.10) and hydrogen-bonding potential.

Process Chemistry Research on Halex Fluorination of Chloromethyl Fluoroalkyl Ethers

The 2,2,3,3-tetrafluoropropyl substitution pattern offers a distinct electronic environment for studying the kinetics and mechanism of chlorine-to-fluorine exchange at the chloromethyl position. Compared to sevochlorane (hexafluoroisopropyl analog), the reduced electron-withdrawing effect of the tetrafluoropropyl moiety may slow halex fluorination rates, providing a more tractable system for reaction optimization and mechanistic study [1][2]. Patent literature confirms that chloromethyl fluoroalkyl ethers can be efficiently fluorinated by KF or NaF without added solvent at elevated temperature and pressure [3], and that specific amine-HF complexes require a 1:1 stoichiometry for useful reaction rates under solventless conditions [2]. Process chemistry groups evaluating fluorination methodologies should include this compound as a representative substrate with intermediate fluorination degree to benchmark catalyst performance and to study the relationship between alkyl chain fluorination and chloromethyl reactivity.

Reference Standard for Isomeric Purity Analysis in Fluorinated Ether Synthesis

Given the documented sensitivity of pharmacological outcome to isomeric structure—a closely related isomer (CF₃–O–CH₂CF₂CHF₂) was lethal and convulsant at 0.5 vol% in mice, while another isomer was non-anesthetic [1]—the availability of a validated ¹H NMR fingerprint for chloromethyl 2,2,3,3-tetrafluoropropyl ether [2] makes it suitable as an analytical reference standard. Analytical chemistry groups supporting fluorinated ether synthesis programs can use the published NMR spectral data (including coupling constants for geminal ²JHF ≈ 52 Hz and vicinal ³JHF ≈ 5–8 Hz [1]) to develop HPLC, GC, or qNMR methods for detecting and quantifying isomeric impurities in reaction products. The compound's distinct chromatographic behavior (LogP 2.10, PSA 9.23 Ų [3]) further supports method development for purity assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloromethyl 2,2,3,3-tetrafluoropropyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.